K-7174
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Overview
Description
K-7174 is a complex organic compound that belongs to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by its hexahydro structure and the presence of trimethoxyphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-7174 typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and dicarbonyl compounds.
Introduction of Trimethoxyphenyl Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the trimethoxyphenyl groups at specific positions on the diazepine ring.
Hydrogenation: The hexahydro structure suggests that hydrogenation reactions are employed to saturate the diazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient catalysts to improve reaction yields and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
K-7174 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the molecule or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the trimethoxyphenyl groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways to affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,4-Diazepine: The parent compound without the trimethoxyphenyl groups.
Benzodiazepines: A class of compounds with similar diazepine rings but different substituents.
Tetrazepines: Compounds with a similar ring structure but containing four nitrogen atoms.
Uniqueness
K-7174 is unique due to its specific substitution pattern and the presence of trimethoxyphenyl groups, which may impart distinct chemical and biological properties compared to other diazepines.
Properties
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDAKRSXICGM-AOEKMSOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191089-59-5 |
Source
|
Record name | K-7174 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-7174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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